MFCD03619944
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Overview
Description
MFCD03619944 is a synthetic organic compound with the molecular formula C18H14ClN3O5. This compound is part of the quinoline family, known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD03619944 typically involves the reaction of 6-chloro-4-quinolinecarboxylic acid with 2-hydroxy-5-nitroaniline under specific conditions. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
MFCD03619944 undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogenation.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of derivatives with different substituents replacing the chloro group.
Scientific Research Applications
MFCD03619944 has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of MFCD03619944 involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
MFCD03619944: shares similarities with other quinoline derivatives such as:
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for developing new drugs and materials .
Properties
Molecular Formula |
C18H14ClN3O5 |
---|---|
Molecular Weight |
387.8 g/mol |
IUPAC Name |
ethyl 6-chloro-4-(2-hydroxy-5-nitroanilino)quinoline-3-carboxylate |
InChI |
InChI=1S/C18H14ClN3O5/c1-2-27-18(24)13-9-20-14-5-3-10(19)7-12(14)17(13)21-15-8-11(22(25)26)4-6-16(15)23/h3-9,23H,2H2,1H3,(H,20,21) |
InChI Key |
RITWMBJIZHOPPX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=C(C=CC(=C3)[N+](=O)[O-])O)Cl |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=C(C=CC(=C3)[N+](=O)[O-])O)Cl |
Origin of Product |
United States |
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